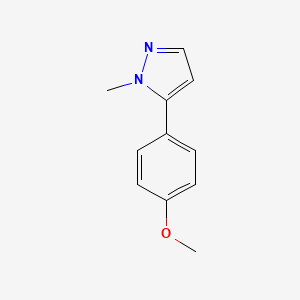

5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole

Description

Overview of Pyrazole (B372694) Heterocycles in Medicinal Chemistry and Materials Science Research

Pyrazole derivatives have garnered considerable attention from researchers due to their wide array of biological activities and diverse applications in materials science. In the realm of medicinal chemistry, the pyrazole nucleus is a privileged scaffold, found in a number of approved drugs exhibiting analgesic, anti-inflammatory, and antimicrobial properties. The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to optimize interactions with biological targets.

In materials science, the photophysical and electronic properties of pyrazole-containing compounds are of particular interest. Their intrinsic fluorescence and ability to form stable metal complexes make them valuable components in the development of organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. The rigid, planar structure of the pyrazole ring can also be exploited in the design of liquid crystals and other advanced materials.

Structural Characteristics of the 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole Scaffold

The core of the molecule is the planar 1-methyl-1H-pyrazole ring. Attached to the C5 position of this ring is a 4-methoxyphenyl (B3050149) group. Due to steric hindrance between the two rings, it is anticipated that the phenyl ring is not coplanar with the pyrazole ring. X-ray diffraction studies of similar compounds reveal that the dihedral angle between the pyrazole and the adjacent phenyl ring can vary significantly depending on the other substituents. For instance, in 5-(4-Methoxyphenyl)-4-methyl-1-phenyl-3-p-tolyl-1H-pyrazole, the dihedral angle between the pyrazole ring and the 4-methoxyphenyl ring is reported to be 52.20(19)° in one of its crystallographically independent molecules. researchgate.net

The N1-position of the pyrazole ring is substituted with a methyl group. This substitution is crucial as it eliminates the possibility of tautomerism that is observed in N-unsubstituted pyrazoles, thereby locking the molecule into a single isomeric form. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring influences the electronic properties of the entire molecule.

Table 1: Predicted Structural Parameters of this compound based on Analogous Compounds

| Parameter | Predicted Value/Range | Basis of Prediction |

| Pyrazole Ring Geometry | Planar | Inherent aromaticity of the pyrazole ring. |

| Dihedral Angle (Pyrazole - Phenyl) | 40° - 60° | Crystal structure data of 5-(4-Methoxyphenyl)-4-methyl-1-phenyl-3-p-tolyl-1H-pyrazole. researchgate.net |

| C(pyrazole)-C(phenyl) Bond Length | ~1.48 Å | Typical single bond length between sp2-hybridized carbon atoms. |

| N-CH₃ Bond Length | ~1.47 Å | Standard N-C single bond length. |

Spectroscopic analysis provides further insight into the compound's structure. In the ¹H NMR spectrum, characteristic signals for the methyl protons, methoxy protons, and the aromatic protons of both the pyrazole and phenyl rings would be expected. The chemical shifts of the pyrazole ring protons are particularly diagnostic of the substitution pattern. For related pyrazole derivatives, the pyrazole proton often appears as a singlet in the aromatic region of the spectrum. mdpi.comrsc.org The ¹³C NMR spectrum would show distinct signals for each carbon atom, with the chemical shifts reflecting their electronic environment.

Infrared (IR) spectroscopy would reveal characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations within the aromatic rings, and the C-O stretching of the methoxy group.

Research Significance and Potential Academic Applications of this compound as a Chemical Entity

As a distinct chemical entity, this compound holds considerable significance for academic research. Its structure serves as a valuable building block for the synthesis of more complex molecules. The functional groups present—the pyrazole ring, the methoxyphenyl group, and the N-methyl group—offer multiple sites for chemical modification, allowing for the creation of a library of derivatives with diverse properties.

In the context of medicinal chemistry, this compound can be utilized as a scaffold for the development of novel therapeutic agents. The known biological activities of pyrazole derivatives suggest that modifications of this core structure could lead to the discovery of new compounds with potential applications in various disease areas. For example, the synthesis of a series of heterocyclic derivatives from a similar starting material, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde, has been shown to yield compounds with significant anti-inflammatory activities. nih.gov

Furthermore, the compound can serve as a model system for studying fundamental chemical principles, such as the effects of substituent changes on the electronic and steric properties of the pyrazole ring. Its well-defined structure makes it an ideal candidate for computational studies, including molecular modeling and quantum chemical calculations, to predict its reactivity and potential interactions with other molecules.

In materials science, the photophysical properties of this pyrazole derivative could be explored. The combination of the electron-rich methoxyphenyl group and the pyrazole core may impart interesting fluorescence or non-linear optical properties, making it a candidate for investigation in the development of new organic materials.

Table 2: Potential Research Applications of this compound

| Research Area | Potential Application | Rationale |

| Synthetic Chemistry | Building block for novel heterocycles | Versatile scaffold with multiple reaction sites. |

| Medicinal Chemistry | Lead compound for drug discovery | The pyrazole core is a known pharmacophore. |

| Physical Organic Chemistry | Model system for structure-property relationship studies | Well-defined structure for investigating substituent effects. |

| Materials Science | Exploration of photophysical properties | Potential for fluorescence and non-linear optical applications. |

Structure

3D Structure

Properties

CAS No. |

73387-58-3 |

|---|---|

Molecular Formula |

C11H12N2O |

Molecular Weight |

188.23 g/mol |

IUPAC Name |

5-(4-methoxyphenyl)-1-methylpyrazole |

InChI |

InChI=1S/C11H12N2O/c1-13-11(7-8-12-13)9-3-5-10(14-2)6-4-9/h3-8H,1-2H3 |

InChI Key |

HLQTYXDFPXBNLZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Methoxyphenyl 1 Methyl 1h Pyrazole

Retrosynthetic Analysis of the Pyrazole (B372694) Core and Substituents

A retrosynthetic analysis of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole provides a logical framework for devising its synthesis. The primary disconnection strategy involves breaking the bonds formed during the pyrazole ring's construction. The most common approach for pyrazole synthesis is the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound.

Applying this logic, the target molecule can be disconnected at the N1-C5 and N2-C3 bonds. This leads to two key precursors: methylhydrazine and a 1,3-dicarbonyl equivalent, specifically 1-(4-methoxyphenyl)butane-1,3-dione (B1593905). This dione (B5365651) already contains the required 4-methoxyphenyl (B3050149) substituent.

A further disconnection of the 1,3-dicarbonyl precursor, 1-(4-methoxyphenyl)butane-1,3-dione, via a Claisen condensation logic, points to 4-methoxyacetophenone and an acetate (B1210297) source (like ethyl acetate) as the starting materials.

Alternatively, a different synthetic sequence could be envisioned. One could first form the pyrazole ring with an unsubstituted hydrazine, yielding 5-(4-methoxyphenyl)-1H-pyrazole. A subsequent N-methylation step would then introduce the methyl group at the N1 position. This pathway, however, introduces the challenge of regioselectivity, as methylation can occur at either the N1 or N2 position.

Classical Synthetic Routes to this compound

Classical routes for synthesizing this compound rely on well-established reactions, primarily focusing on the stepwise construction of the molecule.

Cyclocondensation Reactions for Pyrazole Ring Formation

The Knorr pyrazole synthesis and related cyclocondensation reactions are the cornerstone of classical pyrazole synthesis. mdpi.combeilstein-journals.orgnih.gov This method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govresearchgate.net For the target molecule, this translates to the reaction between 1-(4-methoxyphenyl)butane-1,3-dione and methylhydrazine.

The reaction typically proceeds by initial nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl group, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring. A significant challenge in using a substituted hydrazine like methylhydrazine is the potential formation of two regioisomers: the desired 1,5-disubstituted product and the isomeric 1,3-disubstituted product. mdpi.com The reaction conditions, including solvent and pH, can influence the ratio of these isomers. For instance, acid-catalyzed conditions are often employed to facilitate the reaction. nih.gov

Introduction of the 4-Methoxyphenyl Group

The 4-methoxyphenyl substituent is typically introduced as part of the 1,3-dicarbonyl precursor. The synthesis of 1-(4-methoxyphenyl)butane-1,3-dione can be achieved through a Claisen condensation reaction. In this process, a ketone, 4-methoxyacetophenone, is reacted with an ester, such as ethyl acetate, in the presence of a strong base like sodium ethoxide. The base deprotonates the α-carbon of the ketone, which then acts as a nucleophile, attacking the carbonyl group of the ester to form the β-diketone.

N1-Methylation Strategies

An alternative to using methylhydrazine directly is to first synthesize the NH-pyrazole, 5-(4-methoxyphenyl)-1H-pyrazole, using hydrazine hydrate, followed by a methylation step. Classical methylation agents include methyl iodide (CH₃I) and dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base.

Modern Synthetic Approaches and Sustainable Synthesis Considerations

Modern synthetic chemistry aims to improve upon classical methods by enhancing selectivity, efficiency, and sustainability.

Catalytic Methods in Pyrazole Synthesis

Catalysis plays a pivotal role in modern pyrazole synthesis. Various catalysts can be employed to improve the efficiency and conditions of the classical cyclocondensation reaction. Brønsted or Lewis acids can catalyze the condensation, sometimes allowing the reaction to proceed under milder conditions. google.comjetir.org For instance, cerium-based catalysts have been used for the synthesis of related pyrazole structures. rsc.org

Recent advances have also focused on developing highly regioselective N-alkylation methods to overcome the primary drawback of the post-synthesis methylation strategy. A notable development is the use of sterically bulky α-halomethylsilanes as masked methylating reagents. acs.orgnih.gov These reagents, such as (chloromethyl)triisopropoxysilane, can significantly favor alkylation at the less sterically hindered N1 position, achieving selectivities greater than 90%. thieme-connect.comresearcher.lifeacs.org A subsequent protodesilylation step with a fluoride (B91410) source cleanly yields the desired N1-methyl pyrazole. acs.orgnih.gov

Sustainable or "green" chemistry principles are also being applied to pyrazole synthesis. This includes the use of environmentally benign solvents like water or ethanol, and the development of recyclable catalysts to minimize waste. jetir.orgthieme-connect.com Microwave-assisted synthesis has also emerged as a technique to accelerate reactions and improve yields. researchgate.net

Interactive Data Table: Comparison of N1-Methylation Strategies

| Method | Methylating Agent | Typical Selectivity (N1:N2) | Conditions | Advantages | Disadvantages |

| Classical | Methyl Iodide / Base | Often poor (e.g., ~3:1) thieme-connect.com | Standard heating, various solvents | Inexpensive reagents | Poor regioselectivity, difficult separation |

| Classical | Dimethyl Sulfate / Base | Variable, often poor | Standard heating, various solvents | Potent methylating agent | Toxic, poor regioselectivity |

| Modern | α-Halomethylsilanes | High to excellent (>90:10 to >99:1) acs.orgnih.gov | Two steps: 1. Alkylation 2. Protodesilylation | Excellent regioselectivity | More expensive reagents, two-step process |

Flow Chemistry and Green Chemistry Principles in the Production of this compound

The contemporary paradigm in chemical synthesis is increasingly shifting towards methodologies that are not only efficient but also environmentally benign and safe. In the context of producing this compound, the integration of flow chemistry and the principles of green chemistry offers a forward-looking approach to address the shortcomings of traditional batch processing. These modern strategies aim to enhance sustainability, reduce waste, and improve safety profiles.

Flow chemistry, characterized by the continuous pumping of reagents through reactors, provides superior control over reaction parameters such as temperature, pressure, and mixing. researchgate.net This enhanced control often leads to higher yields, improved selectivity, and safer handling of hazardous intermediates. nih.gov For the synthesis of pyrazole derivatives, which can involve unstable intermediates like diazonium salts or hydrazines, flow chemistry offers significant safety advantages by generating and consuming these substances in situ, thereby minimizing their accumulation. mdpi.comnih.gov

Green chemistry, on the other hand, is a broader framework of twelve principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net Key principles relevant to the synthesis of pyrazole scaffolds include waste prevention, maximizing atom economy, using safer solvents and reagents, and improving energy efficiency through methods like microwave or ultrasound-assisted synthesis. nih.govnih.gov

While specific literature detailing the production of this compound via a fully integrated flow and green chemistry approach is not extensively documented, the principles can be readily applied based on established syntheses of analogous pyrazole structures. For instance, a common route to 1,5-disubstituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine. Applying modern principles, this transformation can be envisioned in a continuous flow setup, which would offer precise control over the reaction and facilitate a safer, more efficient process.

Several studies have demonstrated the successful application of flow chemistry for the synthesis of various pyrazole derivatives. For example, a two-stage flow process has been developed for the synthesis of substituted pyrazoles from acetophenones and dimethylformamide dimethyl acetal (B89532) (DMADMF), followed by condensation with hydrazine. galchimia.com This method highlights the potential for telescoped reactions in a continuous system, reducing manual handling and processing time. galchimia.com Another approach utilizes a four-step continuous flow setup to convert anilines into N-arylpyrazoles, showcasing the ability to handle multi-step syntheses in an automated fashion. nih.gov

The application of green chemistry principles is also well-documented for pyrazole synthesis. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and increase yields for the preparation of pyranopyrazole derivatives compared to conventional heating. gsconlinepress.com The use of greener solvents, such as water-ethanol mixtures, and eco-friendly catalysts further aligns the synthesis with sustainability goals. nih.gov

The following table summarizes research findings from the synthesis of various pyrazole derivatives, illustrating the benefits of applying flow and green chemistry principles. These examples serve as a strong basis for the development of a sustainable manufacturing process for this compound.

| Methodology | Reactants | Key Features | Yield | Reaction Time | Reference |

| Microwave-assisted Synthesis | Substituted Aldehydes, 2,4-dinitrophenyl hydrazine, Ethyl acetoacetate, Malononitrile | Comparison of conventional vs. microwave heating; SnCl₂ catalyst | 88% (Microwave) vs. 80% (Conventional) | 25 min (Microwave) vs. 1.4 h (Conventional) | nih.gov |

| Flow Chemistry | Acetophenones, DMADMF, Hydrazine | Two-stage tandem reaction in a continuous flow system | High yields reported for a variety of substrates | Residence time of 2 minutes for the second stage | galchimia.com |

| Flow Chemistry | Anilines, t-butyl nitrite, l-ascorbic acid, Pentane-2,4-dione | Four-step continuous flow process; in situ generation of intermediates | 69% over four steps | 2 hours continuous run | nih.gov |

| Green Synthesis | Benzaldehydes, Malononitrile, Phenyl hydrazine | Use of a recyclable LDH-based nanocatalyst; H₂O/EtOH solvent | 85-93% | 15-27 minutes | nih.govrsc.org |

These findings underscore the potential for significant improvements in the synthesis of this compound. A hypothetical green and continuous flow process would likely involve the reaction of 1-(4-methoxyphenyl)butane-1,3-dione with methylhydrazine. This reaction could be performed in a heated microreactor using a green solvent, potentially with a solid-supported acid catalyst to facilitate the cyclization and subsequent dehydration. Such a system would not only improve the efficiency and safety of the process but also align with the growing demand for sustainable chemical manufacturing.

Chemical Transformations and Derivatization of 5 4 Methoxyphenyl 1 Methyl 1h Pyrazole

Functionalization at the Pyrazole (B372694) Ring System

The pyrazole ring in 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole is an electron-rich aromatic system. The substituents at the N1 and C5 positions direct further functionalization, primarily to the C4 position, which is the most nucleophilic carbon atom on the ring.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Nucleus

The C4 position of the 1,5-disubstituted pyrazole ring is highly susceptible to electrophilic aromatic substitution. This is the most common strategy for introducing a wide range of functional groups onto the pyrazole core.

Halogenation: Bromination is a key transformation, often serving as a preliminary step for subsequent cross-coupling reactions. The reaction of 1,5-disubstituted pyrazoles with brominating agents like N-bromosuccinimide (NBS) typically proceeds with high regioselectivity to yield the 4-bromo derivative.

Nitration: The nitration of 1-phenylpyrazoles has been studied, showing that the reaction's outcome depends on the conditions. With reagents like nitronium tetrafluoroborate (B81430) or a mixture of nitric acid and acetic anhydride, nitration occurs selectively at the C4 position of the pyrazole ring. cdnsciencepub.com For this compound, where the N1-substituent is a simple methyl group, electrophilic attack is expected to proceed cleanly at the C4 position.

Acylation: Friedel-Crafts acylation can also be directed to the C4 position, although it may require specific catalysts or conditions, such as the use of a calcium hydroxide (B78521) complex to facilitate selective C-acylation over O-acylation in tautomerizable pyrazolones. rsc.org

| Reaction | Reagent | Position of Substitution | Typical Product |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C4 | 4-Bromo-1,5-disubstituted-pyrazole |

| Nitration | HNO3/Ac2O | C4 | 4-Nitro-1,5-disubstituted-pyrazole |

Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Suzuki, Negishi) for Pyrazole Functionalization

The introduction of a halogen, typically bromine, at the C4 position of the pyrazole ring opens up pathways for various palladium-catalyzed cross-coupling reactions. These methods are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling: This is a widely used reaction for forming C-C bonds. A 4-bromo-1,5-disubstituted pyrazole can be coupled with a variety of aryl or vinyl boronic acids or esters in the presence of a palladium catalyst and a base. researchgate.netlookchem.comrsc.orgnih.gov This strategy allows for the introduction of diverse aromatic and unsaturated moieties at the C4 position. The reaction is tolerant of many functional groups and generally proceeds in good to excellent yields. nih.gov

Sonogashira Coupling: To introduce alkynyl groups at the C4 position, the Sonogashira coupling is employed. This reaction involves the coupling of a 4-halopyrazole with a terminal alkyne, catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. researchgate.net

Negishi Coupling: The Negishi coupling utilizes organozinc reagents to couple with 4-halopyrazoles. This method is also effective for generating C-C bonds and has been applied to the homocoupling of 4-iodopyrazoles. mdpi.com

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh3)4, Base (e.g., K2CO3) | 4-Aryl/Vinyl-pyrazole |

| Sonogashira | Terminal Alkyne | PdCl2(PPh3)2, CuI, Base (e.g., NEt3) | 4-Alkynyl-pyrazole |

| Negishi | Organozinc Reagent | Pd(PPh3)4 | 4-Alkyl/Aryl-pyrazole |

Site-Selective Derivatization Strategies (e.g., position 4, as in carbaldehyde or bromo derivatives)

Direct functionalization at the C4 position without prior halogenation is also possible through specific, highly regioselective reactions.

Vilsmeier-Haack Formylation: The Vilsmeier-Haack reaction is a classic and efficient method for introducing a formyl (carbaldehyde) group onto electron-rich aromatic rings. organic-chemistry.orgijpcbs.com For 1,5-disubstituted pyrazoles, this reaction occurs exclusively at the C4 position. nih.gov The reaction of this compound with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) would yield this compound-4-carbaldehyde. arkat-usa.orgmdpi.com This carbaldehyde is a versatile intermediate, which can be further modified, for example, by condensation with hydrazines to form hydrazones. mdpi.com

Halogenation: As mentioned in section 3.1.1, direct halogenation with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) provides a straightforward route to 4-halo derivatives. rsc.org These compounds are crucial precursors for the cross-coupling reactions discussed in section 3.1.2.

Modifications of the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl group at the C5 position also offers opportunities for chemical modification, primarily through reactions involving the methoxy (B1213986) group or electrophilic substitution on the phenyl ring.

O-Demethylation: The ether linkage of the methoxy group can be cleaved to reveal a phenol (B47542) functionality. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). The resulting 4-(1-methyl-1H-pyrazol-5-yl)phenol is a valuable intermediate for further derivatization, such as etherification or esterification at the hydroxyl group. The potential for O-demethylation has been noted in the context of designing drug analogs to avoid metabolic degradation. rsc.orgacs.org

Reactivity Studies of the N1-Methyl Group

The N1-methyl group on the pyrazole ring is generally considered to be chemically robust and unreactive under most standard synthetic conditions. Unlike N-H pyrazoles, which can be readily alkylated or acylated at the nitrogen, the N1-methyl derivative is stable. Studies on the acidity of methyl groups on the pyrazole ring have been reported, but these typically focus on C-methyl groups, which can be deprotonated under strong basic conditions. researchgate.net The N1-methyl group lacks significant acidity and is not prone to participate in common chemical transformations, serving primarily as a stable blocking group that directs substitution to the C4 position and prevents N-H tautomerism.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 5 4 Methoxyphenyl 1 Methyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For pyrazole (B372694) derivatives, ¹H and ¹³C NMR spectra offer definitive insights into the substitution patterns and electronic environments of the constituent atoms.

In the ¹H NMR spectrum of a related compound, 5-ethoxy-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole, the protons of the 4-methoxyphenyl (B3050149) group exhibit characteristic signals. rsc.org The aromatic protons appear as two doublets at approximately 7.52 ppm and 6.85 ppm, indicative of an A₂B₂ spin system typical for a para-substituted benzene (B151609) ring. rsc.org The methoxy (B1213986) group protons are observed as a sharp singlet around 3.80 ppm. rsc.org For 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole, the N-methyl group would be expected to show a singlet in the range of 3.8 to 4.0 ppm. The protons on the pyrazole ring itself will have chemical shifts dependent on their electronic environment.

The ¹³C NMR spectrum provides further confirmation of the molecular structure. In 5-ethoxy-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole, the carbons of the methoxy group and the aromatic ring are readily assigned. rsc.org The methoxy carbon appears around 55.5 ppm. rsc.org The carbon atoms of the pyrazole ring in such derivatives typically resonate in the region of 100-150 ppm. The carbon attached to the methoxy group in the phenyl ring is generally found further downfield due to the deshielding effect of the oxygen atom.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 5-ethoxy-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole rsc.org | 7.52 (d, 2H), 6.85 (d, 2H), 5.37 (s, 1H), 4.08 (q, 2H), 3.80 (s, 3H), 2.22 (s, 3H), 1.42 (t, 3H) | 157.7, 154.4, 148.0, 132.2, 124.0, 113.8, 85.5, 67.2, 55.5, 14.6, 14.4 |

| 3,5-diethyl-1-(4-methoxyphenyl)-1H-pyrazole rsc.org | 7.26 (d, 2H), 6.81 (d, 2H), 5.92 (s, 1H), 3.84 (s, 3H), 2.69-2.52 (m, 4H), 1.30-1.15 (m, 6H) | 158.8, 148.3, 139.4, 133.5, 126, 114, 108, 55, 22.3, 19.8, 13.7, 12.8 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (188.23 g/mol ).

In the mass spectra of related pyrazole derivatives, fragmentation often involves the cleavage of the bonds connecting the substituent groups to the pyrazole ring. For instance, in the mass spectrum of 5-ethoxy-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole, a prominent peak corresponding to the [M+H]⁺ ion is observed at m/z 233, confirming its molecular weight. rsc.org The fragmentation of this compound would likely involve the loss of the methyl group or cleavage of the bond between the phenyl and pyrazole rings.

| Compound | Molecular Formula | Observed [M+H]⁺ (m/z) |

|---|---|---|

| 5-ethoxy-1-(4-methoxyphenyl)-3-methyl-1H-pyrazole rsc.org | C₁₃H₁₆N₂O₂ | 233 |

| 3,5-diethyl-1-(4-methoxyphenyl)-1H-pyrazole rsc.org | C₁₄H₁₈N₂O | 231.15 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would exhibit characteristic absorption bands for the aromatic C-H, C=C, and C-O bonds, as well as vibrations associated with the pyrazole ring.

In the IR spectrum of a complex derivative containing a 1-(4-methoxyphenyl)-5-methyl-1H-pyrazole moiety, absorption bands for the C=C in aromatic moieties appeared at 1670 and 1589 cm⁻¹. mdpi.com The C-O stretching vibration of the methoxy group is typically observed in the range of 1250-1000 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be seen around 2950-2850 cm⁻¹.

| Functional Group | Expected Absorption Range (cm⁻¹) | Observed in a Derivative (cm⁻¹) mdpi.com |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | - |

| Aliphatic C-H Stretch (CH₃) | 2975-2850 | 2941 |

| Aromatic C=C Stretch | 1600-1450 | 1670, 1598 |

| C-O Stretch (Aryl Ether) | 1275-1200 | - |

| Pyrazole Ring Vibrations | 1550-1400 | - |

X-ray Crystallography for Solid-State Structure Determination

For instance, the crystal structure of 5-(4-Methoxyphenyl)-4-methyl-1-phenyl-3-p-tolyl-1H-pyrazole shows that the pyrazole ring is essentially planar. researchgate.net The dihedral angles between the pyrazole ring and the attached aromatic rings are significant, indicating a non-coplanar arrangement of the molecule. researchgate.net In this derivative, the methoxyphenyl ring is inclined with respect to the pyrazole ring. researchgate.net A similar twisted conformation would be expected for this compound to minimize steric hindrance. The crystal packing is often stabilized by intermolecular interactions such as C-H···O or C-H···π interactions. nih.gov

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| 5-(4-Methoxyphenyl)-4-methyl-1-phenyl-3-p-tolyl-1H-pyrazole researchgate.net | Orthorhombic | P2₁2₁2₁ | Two independent molecules in the asymmetric unit; phenyl, p-tolyl, and p-methoxyphenyl rings are inclined to the pyrazole ring. |

| (E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole mdpi.com | Monoclinic | P2₁/c | The molecule is composed of several planar fragments with significant twist angles between them. |

Computational Chemistry and Theoretical Investigations of 5 4 Methoxyphenyl 1 Methyl 1h Pyrazole

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

The optimized molecular structure reveals the spatial arrangement of atoms that corresponds to the lowest energy state. From this geometry, key electronic parameters can be determined. The distribution of electron density is often visualized using a Molecular Electrostatic Potential (MESP) map, which indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the oxygen atom of the methoxy (B1213986) group and the nitrogen atoms of the pyrazole (B372694) ring are expected to be electron-rich regions.

A critical aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. materialsciencejournal.org A smaller gap suggests higher reactivity.

For pyrazole derivatives, the HOMO is often localized on the electron-rich aromatic systems, while the LUMO may be distributed across the pyrazole ring and its substituents. nih.gov Theoretical calculations, for instance, using the B3LYP method with a 6-311++G(d,p) basis set, can provide precise energy values for these orbitals. materialsciencejournal.org

| Parameter | Value (Hartree) | Value (eV) |

|---|---|---|

| Total Energy | -635.1234 a.u. | -17282.61 |

| HOMO Energy | -0.2156 a.u. | -5.87 |

| LUMO Energy | -0.0789 a.u. | -2.15 |

| HOMO-LUMO Gap | 0.1367 a.u. | 3.72 |

| Dipole Moment | 2.58 Debye |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole is not rigid; rotation can occur around the single bond connecting the pyrazole and methoxyphenyl rings. Conformational analysis is used to identify the most stable arrangement (conformer) of the molecule.

The key parameter in the conformation of this molecule is the dihedral angle between the plane of the pyrazole ring and the plane of the methoxyphenyl ring. Crystal structure studies of similar compounds, such as 5-(4-methoxyphenyl)-1-phenyl derivatives, show that this angle can vary significantly, often ranging from 40° to 60°. researchgate.netnih.gov For 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, this dihedral angle was found to be 52.34°. nih.gov This twist from planarity arises from steric hindrance between the hydrogen atoms on the two rings. A fully planar conformation is generally energetically unfavorable.

Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of atoms at a given temperature, MD can explore the conformational landscape, showing how the molecule vibrates, rotates, and transitions between different low-energy conformations. These simulations can confirm the stability of the twisted conformer identified through static calculations and reveal the flexibility of the molecule in a simulated environment, such as in a solvent.

| Atoms Defining Dihedral Angle | Energy Minimum 1 (°) | Energy Minimum 2 (°) | Energy Barrier (kcal/mol) |

|---|---|---|---|

| C4(pz)-C5(pz)-C1(ph)-C2(ph) | 55.2 | -55.2 | 2.1 |

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties, which can be compared with experimental data to confirm the molecular structure. DFT calculations are commonly used to predict infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. materialsciencejournal.orgmdpi.com

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. These frequencies correspond to the stretching, bending, and twisting motions of the chemical bonds. The calculated IR spectrum for this compound would be expected to show characteristic peaks for C-H stretching in the aromatic and methyl groups, C=C and C=N stretching within the aromatic rings, and C-O stretching from the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the chemical shifts of ¹H and ¹³C atoms. mdpi.com The predicted NMR spectrum provides information about the chemical environment of each nucleus. For this molecule, distinct signals would be predicted for the methyl protons, methoxy protons, and the different protons on the pyrazole and phenyl rings.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Visible absorption. researchgate.net The calculations yield the absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption. The primary electronic transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| IR | C-H Stretch (Aromatic) | 3050-3100 cm⁻¹ |

| C-H Stretch (Methyl) | 2950-2990 cm⁻¹ | |

| C-O Stretch (Methoxy) | 1250 cm⁻¹ | |

| ¹H NMR | N-Methyl Protons (s) | ~3.9 ppm |

| Methoxy Protons (s) | ~3.8 ppm | |

| Aromatic Protons (m) | 6.9-7.5 ppm | |

| UV-Visible | λmax | ~265 nm |

Molecular Docking and Ligand-Target Interaction Modeling (Hypothetical Receptor Binding)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific protein target. researchgate.netijpbs.com While the actual biological targets of this compound are not specified, a hypothetical docking study can illustrate its potential to interact with a protein binding site. Pyrazole derivatives have been investigated as inhibitors of various enzymes, such as kinases and carbonic anhydrases. nih.govnih.gov

For a hypothetical study, a protein target like a receptor tyrosine kinase could be chosen. researchgate.net The docking process involves placing the flexible ligand (the pyrazole compound) into the rigid or flexible binding pocket of the receptor. A scoring function is then used to estimate the binding affinity, typically reported as a binding energy in kcal/mol. Lower binding energies suggest more favorable interactions.

The analysis of the docked pose would reveal potential intermolecular interactions, such as:

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring or the oxygen of the methoxy group could act as hydrogen bond acceptors.

Hydrophobic Interactions: The phenyl and pyrazole rings can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Pi-Pi Stacking: The aromatic rings could stack with the side chains of aromatic amino acids like phenylalanine, tyrosine, or tryptophan.

These predicted interactions provide a structural basis for hypothetical biological activity and can guide the design of new derivatives with improved binding affinity.

| Hypothetical Target | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| Tyrosine Kinase (e.g., VEGFR-2) | -8.5 | LEU840 | Hydrophobic |

| ASP1046 | Hydrogen Bond (with pyrazole N) | ||

| Cyclooxygenase-2 (COX-2) | -7.9 | VAL523 | Hydrophobic |

| PHE518 | Pi-Pi Stacking |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netijsdr.org A QSAR model is a mathematical equation that relates numerical descriptors of the molecules to their activity. nih.gov

To build a hypothetical QSAR model for a set of pyrazole derivatives, one would follow these general steps:

Data Set: A collection of pyrazole compounds with measured biological activity (e.g., IC₅₀ values for enzyme inhibition) is required.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). acs.org

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking a subset of the most relevant descriptors to the biological activity. nih.govnih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation.

A resulting QSAR model might, for example, indicate that higher activity is correlated with a lower LUMO energy and a higher molecular refractivity. Such a model could then be used to predict the activity of new, unsynthesized pyrazole derivatives, including this compound, helping to prioritize which compounds to synthesize and test in the lab.

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Electronic | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital |

| Steric | Molar Refractivity (SMR) | A measure of molecular volume and polarizability |

| Topological | Wiener Index | A distance-based graph invariant |

| Hydrophobicity | LogP | The logarithm of the octanol/water partition coefficient |

Molecular and Biochemical Investigations of 5 4 Methoxyphenyl 1 Methyl 1h Pyrazole S Interactions

In Vitro Receptor Binding Assays for Specific Protein Targets (e.g., Cannabinoid Receptors, specifically CB1)

While direct in vitro receptor binding data for 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole is not extensively documented in publicly available research, the broader class of pyrazole (B372694) derivatives has been investigated for its affinity to various receptors, most notably the cannabinoid receptor 1 (CB1). The CB1 receptor, a G-protein coupled receptor, is predominantly expressed in the central nervous system and is a key target for therapeutic development.

Research into structurally similar pyrazole compounds has revealed significant binding affinities for the CB1 receptor. For instance, diarylpyrazole analogues have been a major focus of CB1 antagonist design. The binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.

To illustrate the potential binding affinities of pyrazole derivatives at the CB1 receptor, the following table presents data for analogous compounds. It is important to note that these are not the binding affinities for this compound itself but for structurally related molecules.

| Compound Class | Example Compound | Target | Binding Affinity (Ki) |

| Diarylpyrazole | SR141716A (Rimonabant) | Human CB1 | 1.8 nM |

| Diarylpyrazole | AM251 | Human CB1 | 7.49 nM |

| Pyrazole Carboxamide | JHU75528 | Human CB1 | 11 ± 7 nM nih.gov |

This table is for illustrative purposes and shows data for structurally related pyrazole derivatives, not this compound.

The structural features of these pyrazole derivatives, such as the substituents on the phenyl rings and the pyrazole core, play a crucial role in determining their binding affinity and selectivity for the CB1 receptor. nih.gov The presence of a 4-methoxyphenyl (B3050149) group in the target compound suggests a potential for interaction with the receptor's binding pocket, although specific assays are required to confirm this.

Enzyme Inhibition Studies of this compound

The pyrazole scaffold is a common motif in the design of enzyme inhibitors for a variety of therapeutic targets. While specific enzyme inhibition studies on this compound are limited, research on related pyrazole and pyrazoline derivatives highlights their potential as inhibitors of various enzymes, including kinases and metalloproteinases.

For example, a series of novel pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold were evaluated for their inhibitory activity against several kinases, including EGFR, HER2, and VEGFR2, which are implicated in cancer progression. nih.gov Although pyrazolines have a different saturation level in the five-membered ring compared to pyrazoles, these findings suggest that the broader pyrazole-containing chemical space is a fertile ground for the discovery of enzyme inhibitors.

Another study focused on pyrazole-based inhibitors of meprin α and β, which are zinc metalloproteinases involved in inflammation and tissue remodeling. nih.gov The study demonstrated that substitutions on the pyrazole core significantly influence the inhibitory potency and selectivity.

The potential for this compound to act as an enzyme inhibitor would depend on its ability to fit into the active site of a target enzyme and interact with key residues. The methoxyphenyl and methyl-pyrazole moieties would be critical in defining these interactions.

| Compound Class | Target Enzyme | Example IC50 Value |

| Pyrazoline-linked 4-methylsulfonylphenyl | EGFR | 0.574 µM (for derivative 18h) nih.gov |

| Pyrazoline-linked 4-methylsulfonylphenyl | HER2 | 0.253 µM (for derivative 18h) nih.gov |

| Pyrazoline-linked 4-methylsulfonylphenyl | VEGFR2 | 0.135 µM (for derivative 18h) nih.gov |

| 3,5-diphenylpyrazole derivative | Meprin α | Low nanomolar range nih.gov |

This table presents inhibitory activities of structurally related pyrazole and pyrazoline derivatives to illustrate the potential of this chemical class.

Molecular Interaction Profiling and Mechanism of Action Studies at the Biochemical Level (excluding cellular effects)

The molecular interactions of pyrazole derivatives are often characterized by a combination of hydrogen bonding, hydrophobic interactions, and π-π stacking. Crystal structure analyses of various pyrazole compounds have provided insights into their intermolecular interactions in the solid state, which can be extrapolated to understand their binding modes with biological macromolecules.

For instance, the crystal structure of 5-(4-methoxyphenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed that the pyrazole ring adopts a twisted conformation and that the aromatic rings are inclined relative to the pyrazole ring. nih.gov The study also highlighted the presence of C-H···O and C-H···π interactions, which are important for molecular recognition and binding. nih.gov

In another study on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, N-H···O hydrogen bonding and C-H···π interactions were observed. mdpi.com These non-covalent interactions are fundamental to the mechanism of action of many drugs, as they govern the affinity and specificity of ligand-target binding.

The biochemical mechanism of action for a compound like this compound would be contingent on its specific molecular target. If it were to act as a receptor antagonist, its mechanism would involve blocking the binding of the endogenous ligand. If it were an enzyme inhibitor, it would likely bind to the active site or an allosteric site, thereby modulating the enzyme's catalytic activity.

Structure-Activity Relationship (SAR) Studies Based on Modifications of the this compound Scaffold

Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For pyrazole derivatives, SAR studies have been conducted across various biological targets.

A study on pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents explored modifications of the core scaffold and identified key pharmacophoric features. acs.org Methylation of the pyrazole nitrogen, as seen in this compound, can significantly impact activity. In the case of the pyrazolo[1,5-a]pyrimidin-7(4H)-ones, N-methylation led to a loss of activity, suggesting the importance of a hydrogen bond donor at that position for that specific target. acs.org

In the context of meprin inhibitors, SAR studies on 3,4,5-substituted pyrazoles revealed that the nature of the aryl moieties at positions 3 and 5 is critical for inhibitory activity. nih.gov Furthermore, N-substitution on the pyrazole ring with lipophilic groups resulted in a decrease in activity against meprin α and β compared to the unsubstituted analogue. nih.gov

For cannabinoid receptor ligands, SAR is well-established for diarylpyrazoles. The substituents on the phenyl rings at positions 1 and 5, as well as the group at position 3, are all known to influence CB1 affinity and efficacy. The presence of a 4-methoxyphenyl group at the 5-position is a common feature in some CB1 ligands, and its electronic and steric properties are important for receptor interaction.

The following table summarizes some general SAR trends observed for pyrazole derivatives targeting different biological systems.

| Scaffold Modification | Biological Target | Effect on Activity |

| N-methylation of pyrazole | Antitubercular (Pyrazolo[1,5-a]pyrimidin-7(4H)-one) | Loss of activity acs.org |

| N-substitution with lipophilic groups | Meprin α and β | Decrease in activity nih.gov |

| Variation of aryl groups at C3 and C5 | Meprin α and β | Significant impact on inhibitory potency nih.gov |

| Substitution on phenyl rings | Cannabinoid CB1 Receptor | Modulates affinity and efficacy |

This table illustrates general SAR trends for different classes of pyrazole derivatives and may not be directly applicable to all targets.

Role of 5 4 Methoxyphenyl 1 Methyl 1h Pyrazole As a Chemical Building Block and Precursor in Research

Utilization in the Synthesis of Complex Heterocyclic Systems

The pyrazole (B372694) ring system is a prominent scaffold in medicinal chemistry, and 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole provides a readily accessible entry point for the synthesis of a variety of fused heterocyclic systems. The presence of reactive sites on the pyrazole ring allows for further annulation reactions to build more complex polycyclic structures.

One common strategy involves the use of functionalized pyrazole derivatives as precursors. For instance, derivatives of 5-aminopyrazoles are extensively employed as synthons in the construction of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyrimidines, and pyrazolo[3,4-d]pyrimidines beilstein-journals.org. These fused systems are of significant interest due to their diverse pharmacological activities.

The synthesis of pyrazolo[3,4-d]pyrimidines often involves the cyclization of an ortho-amino ester of a pyrazole with various nitriles nih.gov. This approach allows for the introduction of a wide range of substituents on the pyrimidine ring, leading to a diverse set of compounds for biological evaluation. Microwave-assisted synthesis has also been shown to be an efficient method for preparing these derivatives nih.gov.

Pyrazolo[1,5-a]pyrimidines can be synthesized through the reaction of 5-aminopyrazoles with various β-dicarbonyl compounds or their equivalents nih.govnih.gov. The regioselectivity of these reactions can often be controlled by the choice of reactants and reaction conditions. These compounds are of interest due to their potential as kinase inhibitors for cancer therapy nih.gov.

Furthermore, pyrazolo[3,4-b]pyridines can be prepared from 5-aminopyrazoles and α,β-unsaturated ketones or 1,3-dicarbonyl compounds beilstein-journals.org. These compounds have shown a range of biological activities, including anti-inflammatory and anticancer properties.

The following table summarizes some of the complex heterocyclic systems that can be synthesized from pyrazole precursors, highlighting the versatility of compounds like this compound in organic synthesis.

| Precursor Type | Reagent(s) | Fused Heterocyclic System | Potential Applications |

| 5-Aminopyrazole derivatives | Nitriles, Orthoesters | Pyrazolo[3,4-d]pyrimidines | Antimicrobial, Kinase inhibitors nih.govnih.gov |

| 5-Aminopyrazole derivatives | β-Dicarbonyl compounds, Enaminones | Pyrazolo[1,5-a]pyrimidines | Anticancer, Kinase inhibitors nih.govnih.gov |

| 5-Aminopyrazole derivatives | α,β-Unsaturated ketones, 1,3-Dicarbonyls | Pyrazolo[3,4-b]pyridines | Anti-inflammatory, Anticancer beilstein-journals.org |

Application in the Construction of Diverse Chemical Libraries for Screening Programs

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets nih.gov. Consequently, pyrazole-based compounds are frequently included in chemical libraries for high-throughput screening (HTS) to identify new drug leads. The synthesis of diverse libraries of pyrazole derivatives is a key strategy in modern drug discovery nih.govnih.gov.

This compound serves as an excellent starting point for the construction of such libraries. Through combinatorial chemistry approaches, the core structure can be systematically modified at various positions to generate a large number of analogs with diverse physicochemical properties. This diversity is crucial for exploring the structure-activity relationships (SAR) and identifying compounds with desired biological activities nih.gov.

The design and synthesis of pyrazole-based libraries often target specific therapeutic areas, such as oncology and infectious diseases. For example, libraries of pyrazole derivatives have been screened for their activity against various cancer cell lines and pathogenic microbes benthamdirect.comrsc.org. The modular nature of pyrazole synthesis allows for the incorporation of a wide range of functional groups, which can influence the biological activity and pharmacokinetic properties of the resulting compounds.

Automated synthesis platforms can be employed to expedite the creation of these libraries, enabling the rapid generation of thousands of compounds for screening nih.gov. The integration of computational methods, such as molecular docking and deep learning, with combinatorial synthesis further enhances the efficiency of the drug discovery process by prioritizing the synthesis of compounds with a higher probability of being active nih.gov.

The following table provides examples of the types of pyrazole-based libraries and their applications in screening programs.

| Library Type | Synthetic Approach | Therapeutic Target/Application | Reference(s) |

| Diphenyl pyrazole–chalcone derivatives | Multi-step synthesis | Anticancer, Antimicrobial | nih.gov |

| Fused pyrazole heterotricycles | Automated library synthesis | Drug discovery lead optimization | nih.gov |

| Pyrazole-based compounds | Combinatorial library design | Anticancer (Breast and Colorectal) | researchgate.net |

| Pyrazole derivatives | Virtual and combinatorial synthesis | SARS-CoV-2 Mpro inhibitors | nih.gov |

Contribution to the Development of Novel Molecular Probes

The inherent photophysical properties of certain pyrazole derivatives make them attractive scaffolds for the development of fluorescent molecular probes benthamdirect.comnih.gov. These probes are valuable tools for bioimaging, allowing for the visualization and detection of specific analytes within biological systems nih.gov. The pyrazole core can be functionalized with various recognition elements and fluorophores to create sensors for metal ions, reactive oxygen species, and other biologically relevant molecules rsc.org.

While pyrazole itself is not fluorescent, appropriate substitution can lead to compounds with significant fluorescence quantum yields and other desirable photophysical properties rsc.org. The synthetic accessibility of the pyrazole ring allows for the fine-tuning of these properties to suit specific applications. For example, the introduction of donor-acceptor groups can lead to compounds with large Stokes shifts, which is advantageous for fluorescence imaging researchgate.net.

Derivatives of this compound, with its electron-rich methoxyphenyl group, have the potential to serve as the core of new fluorescent probes. The methoxy (B1213986) group can act as an electron-donating group, which can influence the intramolecular charge transfer (ICT) characteristics of the molecule, a key mechanism in the design of many fluorescent sensors researchgate.net.

Research in this area has focused on developing pyrazole-based probes for the detection of various metal ions, such as Zn2+, Cd2+, and Fe3+ researchgate.net. These probes often operate on a "turn-on" or "turn-off" fluorescence mechanism upon binding to the target ion. Furthermore, pyrazole-based probes have been developed for imaging specific cellular organelles and monitoring dynamic processes within living cells nih.gov.

The table below highlights some examples of the application of pyrazole derivatives as molecular probes.

| Probe Type | Target Analyte | Principle of Detection | Application(s) |

| Pyrazole-pyrazoline derivative | Fe(III) ions | Fluorescence quenching | Environmental and biological sensing researchgate.net |

| Pyrazole derivative | Ga(III) ions | "Turn-on" fluorescence | Bioimaging researchgate.net |

| Pyrazole-based sensor | Zn(II) / Cd(II) ions | "Turn-on" fluorescence | Selective metal ion detection semanticscholar.org |

| Pyrazole-coumarin derivative | Chromium(III) | Chemosensor | Environmental monitoring rsc.org |

Future Directions and Emerging Research Avenues for 5 4 Methoxyphenyl 1 Methyl 1h Pyrazole

Exploration of Undiscovered Reactivity and Transformation Pathways

The inherent stability of the pyrazole (B372694) ring provides a robust scaffold for chemical modification. Future research can systematically explore its reactivity at specific positions, leading to novel derivatives with potentially enhanced properties. The electrophilic substitution at the C-4 position of pyrazoles is a known pathway for functionalization, and this remains a viable, yet underexplored, avenue for the title compound. nih.gov

Key areas for investigation include:

C-H Activation: Modern synthetic methods involving transition-metal-catalyzed C-H activation could be applied to functionalize the pyrazole core or the pendant aromatic rings directly. For instance, directed C-H activation at the C-4 position of the pyrazole or ortho to the methoxy (B1213986) group on the phenyl ring could introduce new substituents, creating diverse chemical libraries.

N-Methyl Group Transformation: The N-methyl group, while contributing to the molecule's identity, can also be a site for transformation. Radical-mediated reactions or oxidative processes could potentially lead to the formation of N-CH2OH or N-CHO functionalities, which are valuable handles for further synthetic elaboration.

O-Demethylation and Derivatization: Cleavage of the methyl ether on the phenyl ring to yield the corresponding phenol (B47542), 5-(4-hydroxyphenyl)-1-methyl-1H-pyrazole, would open a significant pathway for creating new analogues. The resulting hydroxyl group could be used to introduce a wide array of functionalities through esterification, etherification, or conversion to sulfonate esters, dramatically expanding the accessible chemical space.

Cycloaddition Reactions: While the pyrazole ring is aromatic, exploring its potential participation in cycloaddition reactions under specific conditions (e.g., photochemical) could lead to novel, complex polycyclic structures.

A summary of potential reaction pathways is presented in the table below.

| Reaction Type | Target Site | Potential Reagents/Conditions | Resulting Functionality |

| Electrophilic Aromatic Substitution | Pyrazole C-4 Position | NBS, NIS, HNO₃/H₂SO₄ | Halogen, Nitro |

| C-H Activation/Functionalization | Phenyl Ring (ortho to -OCH₃) | Pd, Rh, or Ru catalysts | Aryl, Alkyl, Acyl groups |

| O-Demethylation | Methoxy Group | BBr₃, HBr | Phenolic Hydroxyl |

| N-Methyl Group Oxidation | N-Methyl Group | Peroxides, Metal Oxides | N-Hydroxymethyl, N-Formyl |

Advanced Computational Design of Next-Generation Analogues

Computational chemistry offers powerful tools to accelerate the design and optimization of novel therapeutic agents. connectjournals.com For 5-(4-methoxyphenyl)-1-methyl-1H-pyrazole, these methods can be used to predict the properties of hypothetical analogues and guide synthetic efforts toward compounds with higher potency and better selectivity for specific biological targets.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to understand the electronic structure, reactivity indices, and conformational preferences of the molecule. nih.gov This information is crucial for predicting sites susceptible to metabolic attack or for designing reactions. By calculating properties like molecular electrostatic potential (MEP) maps, researchers can identify regions of the molecule most likely to engage in hydrogen bonding or other non-covalent interactions with a biological target.

Molecular Docking and Virtual Screening: In the context of a specific biological target, such as a protein kinase or receptor, molecular docking can predict the binding mode and affinity of this compound and its virtual analogues. nih.gov This allows for the in-silico screening of large libraries of related compounds to prioritize those with the highest predicted activity, thereby streamlining the drug discovery process. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once a series of analogues has been synthesized and tested, QSAR studies can be developed to build mathematical models that correlate structural features with biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, further refining the design of next-generation molecules.

The table below outlines a hypothetical computational workflow.

| Computational Method | Objective | Information Gained |

| Density Functional Theory (DFT) | Characterize electronic properties | Electron density, orbital energies, reactivity indices, electrostatic potential |

| Molecular Docking | Predict binding to a protein target | Binding pose, interaction energies, identification of key binding residues |

| Molecular Dynamics (MD) Simulation | Assess stability of protein-ligand complex | Conformational changes, binding free energy, stability over time |

| QSAR | Correlate structure with activity | Predictive model for biological activity of new analogues |

Integration into Fragment-Based Drug Discovery Research (Hypothetical)

Fragment-Based Drug Discovery (FBDD) is a powerful strategy in modern drug development where small, low-complexity molecules (fragments) that bind weakly to a biological target are identified and then optimized into more potent lead compounds. rsc.org While this compound itself may be larger than a typical fragment, its core structural motifs can be conceptualized within an FBDD framework.

A hypothetical FBDD approach could involve:

Deconstruction into Fragments: The molecule can be deconstructed into its core fragments: anisole (B1667542) (methoxyphenyl) and 1-methyl-1H-pyrazole. These individual fragments could be screened for weak binding to a target of interest.

Fragment Elaboration: If one of these core fragments shows binding, it can serve as a starting point. The full this compound structure provides a validated chemical blueprint for how to elaborate the initial fragment hit. The molecule itself represents a potential "growth vector" from the initial fragment, providing a clear path for chemical synthesis to improve affinity and selectivity. rsc.org

Scaffold Hopping: The pyrazole core can serve as a scaffold for "scaffold hopping," where alternative heterocyclic systems are explored while keeping the key interacting moieties (like the methoxyphenyl group) constant to discover novel intellectual property with improved properties.

This approach is summarized in the table below.

| FBDD Component | Application to the Target Compound | Hypothetical Goal |

| Core Fragments | Anisole, 1-methyl-1H-pyrazole | Identify initial, low-affinity binders to a protein target. |

| Growth Vectors | The linkage between the pyrazole and phenyl rings; the N-methyl group; the C-4 position. | Systematically add functionality to the core fragment to occupy adjacent pockets in the protein's binding site, thereby increasing potency. |

| Lead Compound | This compound | Serves as a template or an initial elaborated hit to be further optimized. |

Development of Novel Analytical Methods for Detection and Quantification in Research Settings

Robust analytical methods are essential for supporting research, from monitoring reaction progress to performing pharmacokinetic studies. While standard methods are available, developing novel, highly sensitive, and specific analytical techniques for this compound and its metabolites is a key future direction.

Standard Characterization: The structure of this compound and its derivatives is routinely confirmed using techniques like Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. mdpi.comresearchgate.net X-ray crystallography has also been used for related pyrazole structures to determine their three-dimensional conformation. researchgate.netnih.gov

Chromatographic Methods: For quantitative analysis, the development of high-performance liquid chromatography (HPLC) methods, likely with UV detection given the aromatic nature of the compound, is crucial. Further development could involve coupling HPLC to tandem mass spectrometry (LC-MS/MS), which would provide the high sensitivity and selectivity needed to quantify the compound in complex biological matrices like plasma or tissue homogenates.

Chiral Separations: If derivatives are synthesized that contain stereocenters, the development of chiral chromatography methods will be necessary to separate and quantify individual enantiomers, as they often exhibit different pharmacological and toxicological profiles.

The table below summarizes existing and potential analytical methods.

| Analytical Technique | Purpose | Status/Future Direction |

| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation and Confirmation | Standard, well-established method. rsc.org |

| Mass Spectrometry (MS) | Molecular Weight Determination and Fragmentation Analysis | Standard, often coupled with chromatography (GC-MS, LC-MS). spectrabase.com |

| High-Performance Liquid Chromatography (HPLC) | Separation and Quantification | Development of validated methods for purity testing and quantification in various matrices. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Ultrasensitive Quantification in Biological Samples | Future development for pharmacokinetic and metabolism studies. |

| X-ray Crystallography | Determination of Solid-State 3D Structure | Applicable for crystalline derivatives to confirm stereochemistry and conformation. researchgate.net |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(4-Methoxyphenyl)-1-methyl-1H-pyrazole and its derivatives?

- Answer : The synthesis typically involves cyclocondensation or multi-component reactions. For example, cyclization of substituted hydrazides with phosphorus oxychloride at elevated temperatures (~120°C) is a common approach to generate pyrazole cores . Alternatively, copper-catalyzed click chemistry using triazenylpyrazole precursors and alkynes (e.g., 1-ethynyl-4-methoxybenzene) in THF/water mixtures at 50°C for 16 hours yields hybrid structures with high regioselectivity . Key intermediates like 5-chloro-3-methylpyrazole derivatives are synthesized via sequential cyclization, formylation, oxidation, and acylation steps .

Q. How is the structural characterization of this compound performed?

- Answer : Structural elucidation relies on spectroscopic and crystallographic methods:

- Spectroscopy : IR confirms functional groups (e.g., C=O, N-H), while and NMR identify substitution patterns (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.8–7.5 ppm range) .

- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen-bonding networks. For example, studies on related pyrazole-carboxylic acids reveal planar pyrazole rings with dihedral angles <10° relative to substituent phenyl groups .

Q. What in vitro assays are used to evaluate the biological activity of pyrazole derivatives?

- Answer : Antimicrobial activity is assessed via agar diffusion or microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC (minimum inhibitory concentration) values calculated . For enzyme inhibition (e.g., carbonic anhydrase), UV-Vis spectrophotometry monitors substrate conversion rates (e.g., 4-nitrophenyl acetate hydrolysis) .

Advanced Research Questions

Q. How can computational methods enhance the design of this compound derivatives with target specificity?

- Answer :

- Molecular docking : Software like AutoDock Vina predicts binding affinities to target proteins (e.g., cyclooxygenase-2 or carbonic anhydrase) by simulating ligand-receptor interactions. For instance, trifluoromethyl groups enhance hydrophobic interactions in enzyme active sites .

- DFT calculations : Gaussian software optimizes geometries and calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity. Studies on pyrazole-4-carboxylic acids show electron-withdrawing substituents lower LUMO energies, increasing electrophilicity .

Q. How do structural modifications (e.g., halogenation, methoxy substitution) influence biological activity?

- Answer :

- Methoxy groups : Enhance solubility and π-π stacking with aromatic residues in enzyme pockets. For example, 4-methoxyphenyl substituents in triazole-pyrazole hybrids improve antimicrobial potency by 2–4-fold compared to unsubstituted analogs .

- Halogenation : Chloro or fluoro substituents at the 4-position of the phenyl ring increase lipophilicity and membrane permeability, as seen in antitubercular pyrazole-tetrazole hybrids .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data for pyrazole derivatives?

- Answer :

- Multi-technique validation : Discrepancies in NMR peak assignments (e.g., overlapping signals) are resolved via 2D techniques (HSQC, HMBC) or comparison with synthesized standards .

- Hydrogen-bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies recurring motifs (e.g., rings) in crystal structures, clarifying packing discrepancies .

Q. How are high-resolution crystallographic datasets processed for pyrazole-based compounds?

- Answer : SHELXTL or Olex2 software refines structures using least-squares minimization. For twinned crystals, twin law matrices (e.g., -h, -k, l) and HKLF5 format data improve convergence. High-resolution data (<1.0 Å) enable anisotropic displacement parameter modeling, critical for accurately locating trifluoromethyl groups .

Methodological Tables

Table 1 : Key Synthetic Routes for Pyrazole Derivatives

| Method | Conditions | Yield | Key Reference |

|---|---|---|---|

| Cyclocondensation | POCl, 120°C, 6h | 60–75% | |

| Click Chemistry | CuSO, sodium ascorbate, 50°C, 16h | 60–65% | |

| Vilsmeier–Haack | DMF/POCl, reflux | 70–80% |

Table 2 : Common Biological Targets and Assays

| Target | Assay Type | Readout | Reference |

|---|---|---|---|

| Carbonic Anhydrase | UV-Vis kinetics | IC (nM) | |

| S. aureus | Microdilution | MIC (µg/mL) | |

| COX-2 | Docking (AutoDock) | Binding Energy (kcal/mol) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.